molecular formula C13H17NO4 B1149171 diisopropyl pyridine-2,3-dicarboxylate CAS No. 133093-99-9

diisopropyl pyridine-2,3-dicarboxylate

Cat. No.: B1149171
CAS No.: 133093-99-9
M. Wt: 251
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Description

Diisopropyl pyridine-2,3-dicarboxylate (CAS 133093-99-9) is a high-purity chemical intermediate of significant interest in synthetic organic chemistry. Its structure as a diester of pyridine-2,3-dicarboxylic acid makes it a versatile building block for the construction of more complex molecules. Patents describe the use of related pyridine-2,3-dicarboxylate esters in synthetic processes, highlighting the value of this class of compounds in research and development . Pyridine-based scaffolds are extensively utilized in medicinal chemistry and drug design due to their profound effect on pharmacological activity, influencing properties such as metabolic stability and permeability . This has led to their presence in numerous broad-spectrum therapeutic agents. While the primary research applications for this specific ester involve its role as a synthetic intermediate, its core pyridinedicarboxylate structure is also recognized as a versatile ligand in coordination chemistry for constructing metal-organic frameworks (MOFs) with potential catalytic and magnetic properties . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Our this compound is supplied with a typical purity of 98% and is available in various packaging quantities to meet your lab's needs.

Properties

CAS No.

133093-99-9

Molecular Formula

C13H17NO4

Molecular Weight

251

Synonyms

diisopropyl pyridine-2,3-dicarboxylate

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

a. Diisopropyl Pyridine-2,5-Dicarboxylate

  • Structure : Ester groups at the 2- and 5-positions.
  • Applications: Listed as a synonym for dipropyl isocinchomeronate (), historically used as a livestock insect repellent.

b. Diisopropyl Pyridine-2,6-Dicarboxylate

  • Synthesis: Prepared via reaction of pyridine-2,6-dicarbonyl dichloride with isopropanol (58% yield, ).
  • Reactivity : The para-substitution allows symmetric coordination, often exploited in metal-organic frameworks (MOFs) or ligand design .

Ester Variants

a. Dimethyl Pyridine-2,3-Dicarboxylate (CAS 605-38-9)

  • Properties : Molecular weight 195.17, stored at room temperature under inert atmosphere ().
  • Applications : Intermediate in enantioselective synthesis (e.g., pharmaceutical precursors, ). Smaller ester groups enhance solubility but reduce steric bulk, favoring nucleophilic reactions .

b. Diethyl Pyridine-2,3-Dicarboxylate

  • Commercial Availability : Listed in specialty chemical catalogs ().
  • Comparison : Ethyl esters balance solubility and steric effects, offering intermediate reactivity between methyl and isopropyl derivatives .

Bipyridine and Heterocyclic Derivatives

a. Diisopropyl 2,2'-Bipyridine-3,3'-Dicarboxylate

  • Structure : Two pyridine rings linked at the 2-positions, with ester groups at 3,3'-positions ().
  • Applications : Acts as a chelating ligand for transition metals, useful in catalysis or photochemical studies. The bipyridine core enhances π-conjugation and stability in MOFs .

b. Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-Cyano-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

  • Pharmaceutical Relevance : Synthesized as a tetrahydroimidazopyridine derivative (61% purity, ). Demonstrates the versatility of pyridine dicarboxylates in drug discovery .

Comparative Data Table

Compound Name CAS Number Molecular Weight Ester Groups Substituent Positions Key Applications
Diisopropyl pyridine-2,3-dicarboxylate Not reported ~238.27 Isopropyl 2,3 Catalysis, pharmaceutical intermediates (inferred)
Dimethyl pyridine-2,3-dicarboxylate 605-38-9 195.17 Methyl 2,3 Enantioselective synthesis
Diethyl pyridine-2,3-dicarboxylate Not reported ~223.22 Ethyl 2,3 Specialty chemicals
Diisopropyl pyridine-2,5-dicarboxylate Not reported ~238.27 Isopropyl 2,5 Insect repellents
Diisopropyl pyridine-2,6-dicarboxylate Not reported ~238.27 Isopropyl 2,6 Ligand for MOFs

Preparation Methods

Acid-Catalyzed Esterification

Direct esterification of pyridine-2,3-dicarboxylic acid with isopropyl alcohol under acidic conditions is a straightforward approach. While this method is common for carboxylic acids, the pyridine ring’s electron-withdrawing nature may necessitate harsher conditions.

Reaction Parameters

  • Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid.

  • Temperature : 100–120°C (reflux with Dean-Stark trap).

  • Duration : 12–24 hours.

Yield Limitations

  • The reaction equilibrium favors ester formation but requires continuous removal of water.

  • Competitive side reactions, such as ring sulfonation, may occur under strongly acidic conditions.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsTheoretical YieldAdvantagesLimitations
CyclizationPropargylamine, diisopropyl butynedioate65°C, H₂O₂, ethanol~80%One-pot synthesis, green oxidantSteric hindrance from isopropyl groups
TransesterificationDiethyl pyridine-2,3-dicarboxylateNaOMe, reflux in iPrOH60–75%Utilizes existing estersEquilibrium limitations
Direct EsterificationPyridine-2,3-dicarboxylic acidH₂SO₄, 120°C, Dean-Stark50–70%Simple setupHarsh conditions, side reactions

Critical Challenges in Diisopropyl Ester Synthesis

  • Steric Effects : The isopropyl group’s bulk complicates both cyclization (Method 1) and transesterification (Method 2).

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions.

  • Purification : Distillation under reduced pressure (e.g., 6 mmHg) is critical for isolating high-purity product.

Q & A

What are the recommended synthetic methodologies for preparing diisopropyl pyridine-2,3-dicarboxylate?

Basic Research Focus
this compound is typically synthesized via esterification of pyridine-2,3-dicarboxylic acid with isopropyl alcohol under acidic conditions. A common approach involves using concentrated sulfuric acid as a catalyst in a refluxing alcohol solvent, as demonstrated for analogous esters like dimethyl pyridine-2,3-dicarboxylate (). Key steps include:

  • Esterification : React pyridine-2,3-dicarboxylic acid with excess isopropyl alcohol in the presence of H₂SO₄.
  • Purification : Isolate the product via solvent removal under reduced pressure, followed by recrystallization or column chromatography.
  • Validation : Confirm purity and structure using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry ( ).

What safety protocols and handling precautions are critical for this compound in laboratory settings?

Basic Research Focus
The compound is classified as a skin, eye, and respiratory irritant (H302, H315, H319, H335). Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation ( ).
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste.
  • Storage : Store in airtight containers under inert atmosphere (N₂/Ar) at room temperature to prevent hydrolysis ( ).

How does this compound act as a mediator in Pd/norbornene-catalyzed C–H functionalization reactions?

Advanced Research Focus
In Pd(II)/norbornene systems, this ester serves as a transient mediator to enable meta-selective C–H alkylation of phenylalanine derivatives ( ). Mechanistic insights:

  • Ligand Role : The ester’s diisopropyl groups enhance steric bulk, optimizing coordination geometry at the Pd center.
  • Transient Directing Group (TDG) : The pyridine-2,3-dicarboxylate moiety temporarily binds to the substrate, facilitating regioselective activation of the meta-C–H bond.
  • Method Optimization : Screen pyridine-based ligands (e.g., 2-picoline) and alkyl iodides to improve yields (45–82%) while avoiding racemization ( ).

What design principles govern the incorporation of pyridine-2,3-dicarboxylate derivatives into metal-organic frameworks (MOFs)?

Advanced Research Focus
Pyridine-2,3-dicarboxylate (pydc) is a versatile ligand for MOFs due to its dual carboxylate and nitrogen donor sites. Key strategies include:

  • Node-Linker Assembly : Combine pydc with transition metals (e.g., Zn²⁺, Cu²⁺) and co-ligands (e.g., 2-methylimidazole) to form 1D chains or 3D networks ().
  • Functional Tuning : Adjust reaction pH and solvent (e.g., DMF/H₂O mixtures) to control coordination modes (monodentate vs. bridging) ( ).
  • Characterization : Use single-crystal X-ray diffraction to resolve structures, complemented by FTIR (COO⁻ stretching at 1600–1400 cm⁻¹) and thermogravimetric analysis (TGA) to assess stability ( ).

How can spectroscopic and crystallographic data resolve contradictions in coordination complex characterization?

Advanced Research Focus
Discrepancies between spectroscopic data (e.g., UV-Vis) and crystallographic results often arise from dynamic solution behavior vs. static solid-state structures. Methodological solutions:

  • Multi-Technique Validation : Cross-reference IR (metal-ligand vibrations), UV-Vis (d-d transitions), and X-ray diffraction to confirm geometry ().
  • DFT Calculations : Compare experimental spectra with simulated spectra from crystallographic data to identify solution-phase distortions ( ).
  • Variable-Temperature Studies : Perform temperature-dependent NMR or EPR to detect fluxional behavior in solution ().

What role do pyridine-2,3-dicarboxylate derivatives play in photoluminescent materials?

Advanced Research Focus
MOFs incorporating pydc ligands exhibit tunable photoluminescence due to ligand-centered (π→π*) or metal-to-ligand charge transfer (MLCT) transitions. Key findings:

  • Emission Tuning : Vary metal ions (e.g., Cd²⁺ vs. Zn²⁺) to shift emission wavelengths ( ).
  • Sensing Applications : Exploit fluorescence quenching by nitroaromatics or heavy metals for chemical sensing ( ).
  • Methodology : Synthesize MOFs via solvothermal methods and quantify photoluminescence quantum yields using integrating sphere setups ( ).

How can synthetic byproducts of pyridine-2,3-dicarboxylate esters be identified and mitigated?

Advanced Research Focus
Common byproducts (e.g., monoesters or hydrolyzed acids) arise from incomplete esterification or moisture exposure. Mitigation strategies:

  • Chromatographic Analysis : Use HPLC (C18 columns) or TLC to monitor reaction progress ().
  • In Situ Quenching : Add anhydrous Na₂SO₄ to scavenge residual H₂SO₄ post-reaction ().
  • Stoichiometric Control : Use excess isopropyl alcohol (3–5 equiv.) to drive esterification to completion ().

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